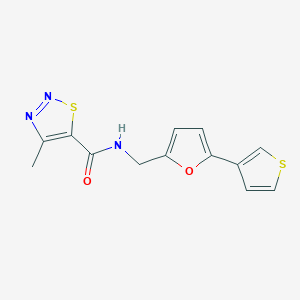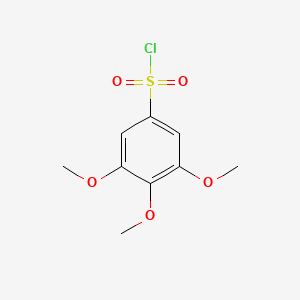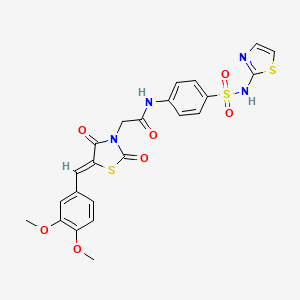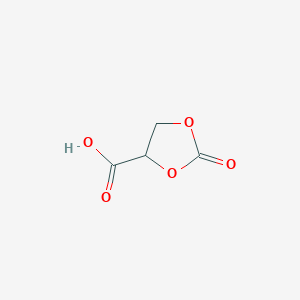
N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-methylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-methylbutanamide, also known as IMB-115, is a chemical compound that has been studied for its potential use in scientific research. This compound is a selective inhibitor of the protein kinase CK2, which plays a role in various cellular processes, including cell growth and differentiation.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
One area of application involves the synthesis and characterization of derivatives of this compound for potential pharmacological activities. For instance, Joshi (2015) explored the antimicrobial activities of new dihydropyridine derivatives derived from a similar compound, showcasing its relevance in developing agents with potential antimicrobial properties (Joshi, 2015). This indicates its role in synthesizing new compounds with potential therapeutic applications.
Anticancer and Anti-inflammatory Activities
The compound's derivatives have been evaluated for their anticancer and anti-inflammatory activities. Rahmouni et al. (2016) synthesized novel pyrazolopyrimidines derivatives, demonstrating their effectiveness as anticancer and anti-5-lipoxygenase agents, highlighting the compound's versatility in drug discovery processes for treating cancer and inflammation (Rahmouni et al., 2016).
Herbicidal Activity
Research by Duan et al. (2010) introduced thiadiazolopyrimidine derivatives bearing the compound's moiety, demonstrating moderate inhibitory activities against various plants. This suggests its potential use in developing new herbicides with enhanced selectivity and efficacy (Duan et al., 2010).
Analgesic and Antimicrobial Properties
Studies have also explored the analgesic, anti-inflammatory, and antimicrobial activities of isoxazole/pyrimidine/pyrazole substituted benzimidazole analogs, indicating the chemical's role in creating compounds with multiple therapeutic properties (Chikkula & Sundararajan, 2017).
Antimicrobial and Antifungal Evaluation
Compounds synthesized from this chemical have been tested for antimicrobial and antifungal activities. For example, Chellakili and Sangeetha (2016) assessed the antimicrobial effectiveness of aminopyrimidine derivatives, contributing valuable insights into the development of new antimicrobial agents (Chellakili & Sangeetha, 2016).
Antiproliferative Agents
The potential of the compound and its derivatives as antiproliferative agents was investigated, with compounds showing significant activities against various cancer cell lines. This research demonstrates the compound's application in cancer therapy development, offering a foundation for future antiproliferative drugs (Kahriman et al., 2020).
Propiedades
IUPAC Name |
3-methyl-N-[4-[(2-methyl-6-propan-2-yloxypyrimidin-4-yl)amino]phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O2/c1-12(2)10-18(24)23-16-8-6-15(7-9-16)22-17-11-19(25-13(3)4)21-14(5)20-17/h6-9,11-13H,10H2,1-5H3,(H,23,24)(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COLPXNBOEHJBLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC(C)C)NC2=CC=C(C=C2)NC(=O)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9-(4-fluorophenyl)-1,7-dimethyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![2-{1-[3-(Trifluoromethyl)phenyl]cyclobutyl}acetic acid](/img/structure/B2558492.png)


![N-[(3,5-difluorophenyl)methyl]-3-methyl-N-(4-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2558497.png)

![2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]-3-nitropyridine](/img/structure/B2558500.png)
![2-(4-chlorophenoxy)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2558503.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-propionamidobenzofuran-2-carboxamide](/img/structure/B2558504.png)

